molecular formula C11H9Cl2N B597993 3,4-Dichloro-6,8-dimethylquinoline CAS No. 1204811-32-4

3,4-Dichloro-6,8-dimethylquinoline

Cat. No.: B597993
CAS No.: 1204811-32-4
M. Wt: 226.1
InChI Key: CKPDEJJEMZIOAX-UHFFFAOYSA-N
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Description

3,4-Dichloro-6,8-dimethylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4, and methyl groups at positions 6 and 8 on the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The dichloro and dimethyl substitutions in this compound likely enhance its stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis or medicinal chemistry.

Properties

CAS No.

1204811-32-4

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

IUPAC Name

3,4-dichloro-6,8-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3

InChI Key

CKPDEJJEMZIOAX-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Cl)C

Synonyms

3,4-Dichloro-6,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,4-Dichloro-6,8-dimethylquinoline can be contextualized by comparing it to analogous quinoline derivatives. Key distinctions arise from halogen types, substituent positions, and functional group variations, which influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
This compound Cl (3,4); CH₃ (6,8) High lipophilicity, potential synthetic intermediate
2,4-Dichloro-7,8-dimethylquinoline Cl (2,4); CH₃ (7,8) Altered reactivity due to Cl at C2
3,4-Dibromo-5,8-dimethylquinoline Br (3,4); CH₃ (5,8) Higher molecular weight, potential photochemical activity
4-Chloro-6,8-dimethylquinoline Cl (4); CH₃ (6,8) Reduced halogenation may lower electrophilicity
4-Chloro-6,7-dimethoxyquinoline Cl (4); OCH₃ (6,7) Enhanced solubility due to methoxy groups
6,8-Dimethylquinoline hydrochloride CH₃ (6,8); HCl salt Simpler structure, lower reactivity

Substituent Position and Reactivity

  • Halogen Position: Moving chlorine from positions 3 and 4 (target compound) to 2 and 4 (as in 2,4-Dichloro-7,8-dimethylquinoline) alters electronic effects. Chlorine at C2 in the latter may deactivate the ring toward electrophilic substitution compared to C3/C4 substitution .
  • Methyl Group Position: Methyl groups at C6/C8 (target) versus C7/C8 (2,4-Dichloro-7,8-dimethylquinoline) introduce steric hindrance differences, affecting regioselectivity in cross-coupling reactions .

Halogen Type and Physicochemical Properties

  • Chlorine vs. Bromine: Bromine in 3,4-Dibromo-5,8-dimethylquinoline increases molecular weight (Br: ~80 vs.
  • Methoxy vs. Methyl Groups: 4-Chloro-6,7-dimethoxyquinoline exhibits higher solubility in polar solvents (e.g., methanol) due to the electron-donating methoxy groups, whereas methyl groups in the target compound contribute to lipophilicity .

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